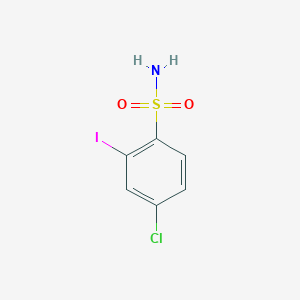

4-Chloro-2-iodobenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClINO2S |

|---|---|

Molecular Weight |

317.53 g/mol |

IUPAC Name |

4-chloro-2-iodobenzenesulfonamide |

InChI |

InChI=1S/C6H5ClINO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) |

InChI Key |

MCXAZSORAIXWJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)S(=O)(=O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Halogenated Benzenesulfonamides

General Principles of SAR in Sulfonamide Chemistry

The biological activity of sulfonamides is governed by several key structural features. nih.govnih.gov The sulfanilamide (B372717) skeleton is considered the minimum structural requirement for many biological activities, particularly antibacterial effects. nih.govresearchgate.net For many sulfonamides, a free aromatic amino group at the para position relative to the sulfonamide group is crucial for activity. nih.govnih.gov Any substitution at this amino group can lead to a loss of activity, although it can sometimes be modified to create prodrugs. nih.gov

The sulfonamide moiety (-SO₂NH₂) itself is a critical component for the interaction of these compounds with their biological targets. nih.govnih.gov The sulfur atom must be directly attached to the benzene (B151609) ring, and replacement of the sulfonamide group with a carboxamide group (-CONH) typically reduces activity. nih.gov Furthermore, the acidity of the sulfonamide, indicated by its pKa value, plays a significant role in its activity. nih.gov For antibacterial sulfonamides, optimal activity is often observed when the pKa is between 6.6 and 7.4. nih.govnih.gov The ionized form of the sulfonamide is generally the active form. nih.gov

Influence of Halogen Substituents on Biological Activity and Selectivity

The introduction of halogen substituents onto the benzenesulfonamide (B165840) ring is a key strategy for modulating the compound's affinity and selectivity for its biological targets. nih.gov Halogens can influence the electronic properties of the benzene ring and can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, with the target protein. nih.gov The specific halogen and its position on the ring are critical determinants of the resulting biological activity. nih.gov

Positional Isomer Effects (Ortho, Meta, Para) of Halogenation on Benzenesulfonamide Core Activity

The position of a halogen substituent on the benzenesulfonamide ring has a profound impact on the compound's inhibitory activity. This is due to the different steric and electronic environments created by the halogen at the ortho, meta, or para positions, which affects how the inhibitor fits into the active site of the target enzyme.

A study on a series of benzenesulfonamides with different linkers and phenyl ring substitutions provided insights into the effects of positional isomerism on the inhibition of various human carbonic anhydrase (hCA) isoforms. For example, a 2-bromophenyl substituent at the meta position of the benzenesulfonamide core resulted in a potent inhibitor of hCA II, whereas the corresponding para-substituted isomer was a much weaker inhibitor. mdpi.com Conversely, a 4-tolyl substituent in the para position led to a potent hCA II inhibitor, while the meta-isomer was inactive. mdpi.com

The following table illustrates the effect of the position of a 2-bromophenyl substituent on the inhibitory activity (Ki, nM) against different hCA isoforms.

Table 1: Effect of Positional Isomerism on the Inhibitory Activity of 2-Bromophenyl Substituted Benzenesulfonamides against hCA Isoforms

| Compound | Substituent Position | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|---|

| 5e | para | 903 | 114 | 11.0 | 7.9 |

| 6m | meta | 6.8 | 3.0 | 11.2 | 7.5 |

Data sourced from Németh et al., 2022. mdpi.com

These findings underscore the critical role of substituent positioning in achieving isoform-specific inhibition.

Impact of Halogen Type (Chloro vs. Iodo) on Molecular Interactions and Resultant Activity

The nature of the halogen atom itself, such as chlorine versus iodine, significantly influences the biological activity of benzenesulfonamides. This is attributed to differences in their size, electronegativity, and ability to form halogen bonds. Generally, as the size of the halogen increases from fluorine to iodine, the lipophilicity of the compound also increases, which can affect its pharmacokinetic properties and binding interactions. sigmaaldrich.com

In a study of halogen-substituted flavonoids, it was observed that moving from fluorine to iodine resulted in a progressive increase in antibacterial activity, suggesting that the size of the halogen was a more critical factor than its electronic properties in that specific context. sigmaaldrich.com

For benzenesulfonamide inhibitors of carbonic anhydrase, the type of halogen can impact selectivity. For instance, a study of para-substituted benzenesulfonamides showed that while a 4-chloro substituent resulted in potent inhibition of hCA I, a 4-iodo substituent led to a weaker inhibition of the same isoform. mdpi.com This suggests that the larger size of the iodine atom may create unfavorable steric interactions within the active site of hCA I. mdpi.com

The table below shows a comparison of the inhibitory activity of benzenesulfonamides with different para-halogen substituents against various hCA isoforms.

Table 2: Comparison of Inhibitory Activity (Ki, nM) of para-Halogenated Benzenesulfonamides against hCA Isoforms

| Compound | para-Substituent | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|---|

| 5d | 2-Fluoro | 3.5 | 3.5 | 10.2 | 7.1 |

| 5g | 4-Chloro | 3.9 | 4.3 | 11.8 | 8.0 |

| 5e | 2-Bromo | 903 | 114 | 11.0 | 7.9 |

| 5h | 4-Iodo | 652 | 19.8 | 17.5 | 11.2 |

Data sourced from Németh et al., 2022. mdpi.com

Role of the Sulfonamide Moiety in Ligand-Target Interactions

Beyond zinc binding, the oxygen atoms of the sulfonamide group can participate in hydrogen bonding with amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex. nih.gov For example, in the complex of topiramate (B1683207) with hCA II, the sulfonamide moiety is involved in a network of seven strong hydrogen bonds, in addition to coordinating with the zinc ion. mdpi.com The geometry and electronic properties of the sulfonamide group are therefore crucial for establishing these multiple points of contact with the target protein.

Contribution of Other Substituents on the Benzene Ring to SAR

Besides halogens, other substituents on the benzene ring can significantly modulate the structure-activity relationship of benzenesulfonamides. These substituents can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect binding affinity and selectivity.

For example, the addition of alkyl or alkoxy groups can increase the lipophilicity of the molecule, which may enhance its ability to penetrate cell membranes and interact with hydrophobic pockets in the target protein. nih.gov In a study of benzenesulfonamide inhibitors of carbonic anhydrase, the addition of a methyl group to the phenyl ring (forming a tolyl group) had a variable effect depending on its position. A 4-tolyl substituent in the para position resulted in a potent hCA II inhibitor, while the corresponding meta-isomer was inactive. mdpi.com

The introduction of "tail" groups, which can be substituents containing carbonyl, carboxyl, hydroxyl, or ether functionalities, is a common strategy to enhance selectivity. nih.gov These tails can extend into different sub-pockets of the enzyme's active site, forming specific interactions that can differentiate between closely related enzyme isoforms. nih.gov A study on 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids showed that the addition of 2-O-linked moieties such as phenyl or pyridinyl groups could significantly boost binding affinity by occupying a deep pocket in the binding site of the Keap1 protein.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of benzenesulfonamides, QSAR models are developed to predict the inhibitory potency of new derivatives based on their physicochemical properties and molecular descriptors. mdpi.com These models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. mdpi.com

QSAR studies on benzenesulfonamide derivatives have successfully been used to design novel inhibitors for various targets, including carbonic anhydrases and herbicides. mdpi.com These models typically use regression analysis to correlate biological activity with parameters such as molecular weight, molar volume, electronegativity, and partition coefficient. For example, a QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives led to the discovery of potent new herbicidal agents. Similarly, QSAR models have been instrumental in developing benzenesulfonamide-based inhibitors with high selectivity for specific carbonic anhydrase isoforms. mdpi.com

Application of Physicochemical Descriptors in Predicting Benzenesulfonamide Activity

The biological activity of benzenesulfonamide derivatives is profoundly influenced by the nature and position of substituents on the benzene ring. Quantitative Structure-Activity Relationship (QSAR) studies employ physicochemical descriptors to correlate these structural variations with changes in biological potency. These descriptors quantify various properties of the molecule, such as hydrophobicity, electronic effects, and steric characteristics.

For halogenated benzenesulfonamides, key physicochemical descriptors include:

Hydrophobicity (log P): The lipophilicity of a compound, often expressed as its octanol-water partition coefficient (log P), plays a crucial role in its ability to cross biological membranes and interact with hydrophobic pockets within a target protein. Halogen atoms, being lipophilic, generally increase the log P value of the parent benzenesulfonamide. The hydrophobicity of the halogen increases with its size (I > Br > Cl > F). Therefore, the presence of both a chloro and an iodo group in 4-Chloro-2-iodobenzenesulfonamide is expected to confer significant hydrophobicity to the molecule.

Electronic Effects (Hammett constants, σ): The electron-withdrawing or electron-donating nature of a substituent, quantified by Hammett constants, influences the acidity of the sulfonamide group (-SO₂NH₂) and its ability to act as a hydrogen bond donor. Halogens are electron-withdrawing groups, and their effect is position-dependent. For this compound, both halogens exert an inductive electron-withdrawing effect, which can impact the pKa of the sulfonamide moiety and its interaction with the zinc ion in the active site of enzymes like carbonic anhydrase.

Steric Parameters (Molar Refractivity, Taft's steric parameter): The size and shape of the substituents, described by steric parameters, are critical for the complementary fit of the inhibitor within the enzyme's active site. The bulky iodine atom at the ortho-position (position 2) in this compound is expected to have a significant steric influence on the molecule's conformation and its binding orientation.

Research on di-substituted benzenesulfonamides as carbonic anhydrase inhibitors has demonstrated that the position and nature of the halogen atoms are critical for isoform selectivity. For instance, studies on 2-chloro-benzenesulfonamide derivatives have shown that the chlorine atom can orient the benzene ring within the active site by occupying a hydrophobic cavity. unifi.it The larger iodine atom in this compound would likely have a more pronounced effect on this orientation.

A QSAR study on a series of benzenesulfonamides highlighted the importance of surface tension, a parameter related to molar volume and thus steric effects, in predicting their dissociation constant (pKa), a key determinant of their inhibitory activity. nih.govnih.gov This underscores the significance of the size and bulk of substituents like iodine.

The following table provides a conceptual illustration of how physicochemical descriptors for substituents on a benzenesulfonamide ring might be considered in a QSAR study.

| Substituent Position | Substituent | Hydrophobicity (π) | Electronic Effect (σ_meta) | Steric Effect (Molar Refractivity) |

| 4 | Chloro | 0.71 | 0.37 | 6.03 |

| 2 | Iodo | 1.12 | 0.35 | 13.90 |

| 4 | Bromo | 0.86 | 0.39 | 8.88 |

| 2 | Fluoro | 0.14 | 0.34 | 0.92 |

Comparative Molecular Field Analysis (CoMFA) in Halogenated Sulfonamide Systems

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that provides a three-dimensional map of the steric and electrostatic fields around a series of molecules, correlating these fields with their biological activities. eurekaselect.com This method offers a more intuitive and detailed understanding of the SAR than traditional 2D-QSAR approaches.

In the context of halogenated benzenesulfonamides, a CoMFA study would typically involve the following steps:

Alignment: A set of structurally related benzenesulfonamide inhibitors with known biological activities are aligned based on a common structural feature, such as the sulfonamide group, which is known to coordinate with the zinc ion in the active site of carbonic anhydrases.

Field Calculation: The steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at various grid points surrounding the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) analysis is used to derive a correlation between the variations in the field values and the differences in biological activity.

Contour Map Generation: The results are visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity.

For a hypothetical CoMFA study on a series of di-halogenated benzenesulfonamides, including this compound, the contour maps might reveal the following:

Steric Contour Maps:

Green Contours: These would indicate regions where bulky substituents are favored. For instance, a green contour near the 2-position might suggest that a larger halogen like iodine is beneficial for activity, possibly due to favorable interactions with a hydrophobic pocket in the enzyme's active site.

Yellow Contours: These would highlight areas where bulky groups are detrimental to activity, indicating steric hindrance. A yellow contour near the sulfonamide group would be expected, as bulky substituents in this region could interfere with its essential binding to the zinc ion.

Electrostatic Contour Maps:

Blue Contours: These would show regions where positive electrostatic potential is favorable. For instance, blue contours near the sulfonamide oxygen atoms would be expected, as these act as hydrogen bond acceptors.

Red Contours: These would indicate areas where negative electrostatic potential is favored. Red contours might be observed near the aromatic ring, where electron-withdrawing halogens increase the positive charge on the ring itself, making a complementary negatively charged region in the receptor favorable for binding.

A CoMFA study on a series of benzenesulfonamide carbonic anhydrase inhibitors with 1,3,5-triazine (B166579) moieties demonstrated that both steric and electrostatic features play a significant role in their inhibitory activity. eurekaselect.com The resulting model yielded a high predictive ability, showcasing the utility of CoMFA in designing novel and potent inhibitors. eurekaselect.com Similarly, a study on benzenesulfonamides with benzimidazole (B57391) moieties also highlighted the importance of steric and electrostatic effects in carbonic anhydrase inhibition. benthamdirect.com

While a specific CoMFA study for this compound is not publicly available, the principles derived from studies on other halogenated sulfonamides provide a strong framework for predicting its SAR. The bulky and hydrophobic iodine at the 2-position, combined with the electron-withdrawing chlorine at the 4-position, would create a unique steric and electrostatic profile that dictates its interaction with its biological target.

The table below conceptualizes the potential contributions of different fields in a CoMFA model for a series of halogenated benzenesulfonamides.

| Field Type | Favorable Contribution | Unfavorable Contribution |

| Steric | Bulk at positions that fit into hydrophobic pockets. | Bulk near the zinc-binding sulfonamide group. |

| Electrostatic | Positive potential near hydrogen bond acceptors (e.g., sulfonamide oxygens). | Negative potential in regions of the receptor that are positively charged. |

Mechanistic Investigations at the Molecular Level

Elucidation of Molecular Interactions with Biological Targets

The molecular structure of 4-Chloro-2-iodobenzenesulfonamide, featuring a benzenesulfonamide (B165840) core with halogen substitutions, dictates its interactions with biological macromolecules. The sulfonamide group acts as a key anchoring point, while the chloro and iodo substituents provide steric and electronic properties that influence binding affinity and selectivity. These interactions are primarily non-covalent, involving hydrogen bonds, van der Waals forces, and ionic interactions with amino acid residues within the active sites of target enzymes.

Enzyme Inhibition Mechanisms

Enzyme inhibitors decrease the catalytic efficiency of an enzyme. libretexts.org They can be classified as irreversible, where they form a covalent bond with the enzyme's active site, or reversible, where they form a non-covalent complex. libretexts.org Reversible inhibition can be further categorized into competitive, non-competitive, and uncompetitive mechanisms, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. libretexts.org

Carbonic Anhydrase (CA) Isoform Inhibition by Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide group coordinates to the zinc ion in the active site of CAs, mimicking the transition state of the catalyzed reaction. The affinity and selectivity of these inhibitors for different CA isoforms are influenced by the substituents on the benzene (B151609) ring. nih.gov

Halogenated benzenesulfonamides, in particular, have been designed as selective inhibitors for various CA isoforms. nih.gov The halogen atoms on the benzene ring can orient the molecule within the active site, leading to specific interactions with isoform-specific residues and thereby conferring selectivity. nih.gov For instance, some 4-chloro-3-sulfamoyl-benzenecarboxamides have demonstrated high affinity for CA II and CA IV, which are involved in aqueous humor secretion, and some even show higher affinity for CA I than the typically avid CA II. nih.gov

The inhibition of human CA isoforms I, II, IV, and VII by various sulfonamide derivatives has been studied, with some compounds showing nanomolar inhibition constants (Kᵢ). For example, certain imidazoline-incorporated sulfonamides exhibit potent inhibition of hCA II, with Kᵢ values in the range of 37.6–65.6 nM. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Select Sulfonamide Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range |

| Imidazoline-incorporated sulfonamides | hCA II | 37.6–65.6 nM |

| Benzimidazoline-substituted derivatives | hCA II | 84.0–577.6 nM |

| 4-chloro-3-sulfamoyl-benzenecarboxamides | CA II, CA IV | Low nanomolar range |

This table presents a summary of inhibition data for different classes of sulfonamide derivatives against various human carbonic anhydrase isoforms, as reported in the literature. nih.govnih.gov

Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS) by Sulfa Compounds

Sulfonamides, also known as sulfa drugs, are a class of antibiotics that act as competitive inhibitors of dihydropteroate synthase (DHPS). wikipedia.orgnih.gov This enzyme catalyzes a crucial step in the bacterial folate synthesis pathway, the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). nih.govnih.gov By mimicking the substrate pABA, sulfonamides bind to the active site of DHPS and block the synthesis of dihydropteroate, a precursor of folic acid. wikipedia.orgnih.gov Since bacteria must synthesize their own folate while mammals obtain it from their diet, these drugs are selectively toxic to bacteria. wikipedia.org

The inhibitory mechanism involves the sulfonamide competing with pABA for the same binding site on the DHPS enzyme. asm.org Structural and computational studies have provided insights into the catalytic and resistance mechanisms of DHPS, which is crucial for the development of new inhibitors that can overcome resistance. nih.govcnr.it Some sulfonamides can also act as alternative substrates, forming dead-end pterin-sulfonamide products that may inhibit other enzymes in the folate pathway. nih.gov

Other Relevant Enzyme Systems and Their Modulation by Halogenated Benzenesulfonamides

Beyond carbonic anhydrases and DHPS, halogenated benzenesulfonamides have been investigated as inhibitors of other enzyme systems. The presence of electronegative halogen groups on the benzene ring can enhance the inhibitory potency of these compounds. nih.gov For example, certain benzenesulfonamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE), α-glycosidase (α-GLY), and glutathione (B108866) S-transferase (GST). nih.gov The introduction of halogens can lead to stronger inhibition at lower concentrations. nih.gov

The development of halogenase enzymes for use in synthesis has also highlighted the profound effect of halogens on the biological activity of small molecules. nih.gov This underscores the potential for discovering novel enzyme inhibitory activities for halogenated compounds like this compound.

Insights into Binding Modes and Active Site Interactions through In Vitro Studies

In vitro studies, particularly X-ray crystallography, have been instrumental in elucidating the binding modes of sulfonamide inhibitors within the active sites of their target enzymes. For carbonic anhydrases, these studies have confirmed that the sulfonamide group directly coordinates to the catalytic zinc ion. The substituents on the benzene ring then interact with various amino acid residues lining the active site cavity, which can be divided into a hydrophilic half and a hydrophobic half. The specific interactions, such as hydrogen bonds and van der Waals contacts, with these residues determine the inhibitor's affinity and isoform selectivity.

For instance, the crystal structures of CA enzymes in complex with various inhibitors have revealed how different functional groups and their positions on the benzenesulfonamide scaffold contribute to binding. nih.gov These structural insights are crucial for rational drug design, allowing for the optimization of inhibitor structures to achieve higher potency and selectivity.

Conformational Dynamics and Ligand Flexibility Studies in Biological Recognition

The process of a ligand binding to a protein is not a simple lock-and-key mechanism but rather a dynamic process involving conformational changes in both the ligand and the protein. nih.gov Two primary models describe this process: the "induced fit" model, where the ligand's binding induces a conformational change in the protein, and the "conformational selection" model, which posits that proteins exist in an ensemble of conformations, and the ligand selectively binds to a pre-existing compatible conformation. nih.gov It is now believed that both mechanisms can play a role in biological recognition. nih.gov

For benzenesulfonamide inhibitors, their flexibility allows them to adopt different conformations to fit into the active sites of various enzyme isoforms. The torsional angles of the sulfonamide group and the orientation of the substituted benzene ring are key determinants of the binding conformation. Studies on the conformational dynamics of both the inhibitor and the enzyme are essential for a complete understanding of the binding event. Techniques like X-ray crystallography can sometimes capture different conformational states of a protein, providing valuable insights into its flexibility and how it accommodates ligands. mdpi.com

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations to Predict Binding Affinities and Orientations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 4-Chloro-2-iodobenzenesulfonamide, to a protein target's active site. nih.govtsijournals.com

The study of halogenated benzenesulfonamides, a class to which this compound belongs, has been a significant area of research, particularly as inhibitors of carbonic anhydrases (CAs). nih.gov Docking studies reveal that the sulfonamide group (-SO₂NH₂) is crucial, acting as an anchor by coordinating with the Zn(II) ion in the active site of CA enzymes. nih.govnih.gov The halogen atoms on the benzene (B151609) ring, such as the chlorine and iodine in the target compound, play a critical role in orienting the ring within the active site, which in turn influences the inhibitor's affinity and selectivity for different CA isoforms. nih.govrsc.org

A design strategy known as the "ring with two tails" has been applied to develop selective CA inhibitors. nih.gov In this approach, the benzenesulfonamide (B165840) acts as the "ring," while various substituents (the "tails") are added to interact with amino acid residues at the entrance of the active site. For halogenated benzenesulfonamides, the halogen atom itself can be considered a key part of this strategy, directing the orientation of the other substituents. nih.gov The strength of the halogen–π interaction, which increases in the order F < Cl < Br < I, can significantly affect the binding and retention of halogenated compounds. rsc.org

Table 1: Molecular Docking Parameters for Benzenesulfonamide Derivatives

This table illustrates typical output from docking studies on benzenesulfonamide derivatives, showing the predicted binding energy and inhibition constant against a target enzyme.

| Compound Derivative | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Target Enzyme |

| SLC-0111 Analogue | -9.782 | Not Specified | Carbonic Anhydrase II |

| SLC-0111 Analogue | -7.466 | Not Specified | Carbonic Anhydrase IX-mimic |

| Imidazole Derivative 1 | -9.23 | 118.83 nM | Glucosamine-6-Phosphate Synthase |

| Imidazole Derivative 2 | -9.05 | 165.71 nM | Glucosamine-6-Phosphate Synthase |

| Imidazole Derivative 3 | -8.65 | 347.01 nM | Glucosamine-6-Phosphate Synthase |

Data sourced from studies on various benzenesulfonamide derivatives. tsijournals.comsciforum.net

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Docking simulations are crucial for visualizing and analyzing these interactions. For benzenesulfonamide inhibitors of carbonic anhydrase, key interactions consistently observed include:

Metal Coordination: The sulfonamide nitrogen atom forms a coordinate bond with the catalytic zinc ion (Zn²⁺) in the active site. sciforum.netnih.gov

Hydrogen Bonding: An oxygen atom of the sulfonamide group typically forms a hydrogen bond with the backbone amide of the amino acid residue Thr199. sciforum.netnih.gov Additional hydrogen bonds can form between the ligand and other residues like Gln92, depending on the specific substituents. sciforum.net

Hydrophobic and van der Waals Interactions: The benzene ring and its substituents, including the halogen atoms, engage in hydrophobic interactions with nonpolar amino acid residues in the active site. mdpi.com In CAII, the tail of benzenesulfonamide inhibitors often lies in a hydrophobic region of the active site. nih.gov

π-Stacking: The aromatic ring can form π-π stacking interactions with aromatic residues such as Phe131 and His94, further stabilizing the complex. sciforum.net

In a study on benzenesulfonamide analogs targeting the TrkA receptor, the lead compound formed prominent hydrophobic interactions with Tyr359, Ser371, and Ile374, as well as charged interactions with Gln369. mdpi.com The specific halogen atoms of this compound would significantly influence the nature and geometry of these hydrophobic and electrostatic interactions.

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD is used to assess the stability of the ligand-protein complex and to observe conformational changes that might occur upon binding. tandfonline.comnih.gov

MD simulations can confirm the stability of binding poses predicted by docking. researchgate.net For instance, simulations can track the root-mean-square deviation (RMSD) of the ligand and protein atoms to see if the complex remains in a stable conformation. Furthermore, MD can reveal subtle but crucial interactions, such as the formation of hydrogen bonds that may not have been apparent in the initial docking model. nih.gov A study on the eugenol (B1671780) olfactory receptor showed that a key hydrogen bond between the ligand and the receptor was only observed after 2-4 nanoseconds of MD simulation, highlighting the importance of simulating the dynamic nature of the complex. nih.gov For this compound, MD simulations would be essential to validate the stability of its docked pose within a target active site and to understand the dynamic behavior of the halogen substituents and their interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govmdpi.com DFT calculations can determine properties like the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds. researchgate.net

For halogenated benzenes, DFT studies have been used to investigate the nature of halogen-benzene complexes and the role of halogen atoms in intermolecular interactions. nih.gov The HOMO-LUMO energy gap is a key parameter derived from DFT, serving as an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net DFT can also be used in combination with spectroscopic methods to confirm molecular conformations. mdpi.com For this compound, DFT calculations would provide a detailed profile of its electronic properties, helping to explain its reactivity and the nature of its interactions with biological targets. For example, DFT can model the σ-hole on the iodine atom, which is a region of positive electrostatic potential that can engage in strong halogen bonding, a key interaction in drug design.

Homology Modeling for Target Protein Structure Prediction to Aid Ligand Design

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to build a theoretical model. This technique relies on the known structure of a related homologous protein (a "template").

In the context of benzenesulfonamide inhibitors, homology modeling has been employed to construct models of various human carbonic anhydrase (hCA) isoforms, such as hCA I, VA, VB, IX, and XII. nih.gov By building these models, researchers can gain insights into the specific amino acid residues involved in binding inhibitors to these particular isoforms. nih.gov This structural information is invaluable for understanding the basis of inhibitor selectivity and for designing new compounds with improved isoform specificity. For a ligand like this compound, having accurate models of different target isoforms would allow for computational screening to predict its selectivity profile, guiding further experimental work.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening involves the use of computational methods to search large databases of small molecules to identify those that are most likely to bind to a drug target. This approach, which often uses molecular docking as its core engine, accelerates the discovery of new lead compounds. tandfonline.commdpi.com

Benzenesulfonamide derivatives have been identified as promising kinase inhibitors and anticancer agents through these computational approaches. mdpi.com Virtual screening can filter vast compound libraries to select a manageable number for synthesis and biological testing. mdpi.com Following the identification of a hit, computational tools are used in the lead optimization phase. New derivatives can be designed in silico by modifying the initial hit, and their properties (e.g., binding affinity, ADMET profiles) can be predicted computationally. sciforum.netmdpi.com For example, researchers can systematically alter the substituents on the benzenesulfonamide scaffold and use docking and other methods to evaluate the impact of these changes, a process that has been used to develop potent inhibitors for targets like bromodomain-containing protein 4 (BRD4). tandfonline.com

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Compound Analysis

Chromatography is indispensable for separating 4-Chloro-2-iodobenzenesulfonamide from impurities, starting materials, and other reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods used for the analysis of benzenesulfonamide (B165840) derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In research, it is extensively used to determine the purity of synthesized batches and to quantify the compound in reaction mixtures or other sample types.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. A C18 (octadecylsilyl) stationary phase is typically employed, offering excellent separation based on hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (like water with a small percentage of acetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Isocratic elution (constant mobile phase composition) or gradient elution (varying composition) can be used to achieve optimal separation from impurities. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring exhibits strong absorbance, typically around 280 nm. researchgate.net

The purity of a sample is determined by integrating the area of the main compound peak and expressing it as a percentage of the total area of all detected peaks. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. This allows for the precise determination of the compound's concentration in unknown samples. researchgate.net While specific application notes for this compound are proprietary, the general method described is standard for related sulfonamides. researchgate.net

Table 1: Typical RP-HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Water:Acetonitrile:Acetic Acid (70:30:1, v/v/v) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Data derived from methodologies applied to similar compounds like Chlorzoxazone and its related substances. researchgate.net

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds. While benzenesulfonamides themselves have relatively low volatility due to the polar sulfonamide group, GC analysis can be effectively performed after a derivatization step. nih.gov

Derivatization, such as acylation or alkylation, is used to convert the polar N-H bond of the sulfonamide into a less polar, more volatile group, making the compound suitable for GC analysis. nih.gov For instance, trifluoroacetic anhydride (B1165640) can be used to form a trifluoroacetyl derivative. These derivatives are typically more hydrophobic and exhibit excellent chromatographic properties. nih.gov The analysis is often performed using a capillary column and a flame ionization detector (FID) or, for greater sensitivity and specificity, a mass spectrometer (GC-MS). researchgate.net An electron-capture detector (ECD) is particularly sensitive to halogenated compounds and their derivatives, offering very low detection limits. nih.gov

For purity analysis, the derivatized sample is injected into the GC, and the relative peak areas indicate the purity level. yzimgs.com Quantification is achieved by using an internal standard and creating a calibration curve. shimadzu.com

Table 2: General GC Parameters for Derivatized Benzenesulfonamide Analysis

| Parameter | Typical Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride or Pentafluorobenzyl bromide |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Electron-Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Based on general methods for sulfonamide analysis. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound. Techniques like NMR, MS, and IR provide detailed information about the molecular framework, mass, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H (proton) and ¹³C NMR are used to confirm the identity and structure of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the aromatic region would show a distinct pattern for the three protons on the benzene (B151609) ring. The proton positioned between the iodine and the sulfonyl group would likely appear as a doublet, as would the proton adjacent to the chlorine atom. The proton flanked by chlorine and a hydrogen would appear as a doublet of doublets. The two protons of the sulfonamide group (-SO₂NH₂) would typically appear as a broad singlet, which is exchangeable with D₂O.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring, confirming the substitution pattern. The chemical shifts are influenced by the attached substituents (Cl, I, SO₂NH₂). docbrown.info Specifically, the carbon atoms directly bonded to the electronegative chlorine and iodine atoms would show characteristic shifts. docbrown.info

While the specific spectra for this compound are not widely published, data from the closely related analog, 4-chlorobenzenesulfonamide (B1664158), provides a reference point for the expected chemical shifts.

Table 3: Representative ¹H NMR Data for 4-Chlorobenzenesulfonamide in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -SO₂NH₂) | 7.85 | Doublet |

| Aromatic H (ortho to -Cl) | 7.66 | Doublet |

| -NH₂ | 7.49 | Broad Singlet |

This data is for the related compound 4-chlorobenzenesulfonamide and serves as an illustrative example. chemicalbook.com

Table 4: Representative ¹³C NMR Data for a Substituted Benzenesulfonamide

| Carbon Assignment | Expected Chemical Shift Range (ppm) |

|---|---|

| C-SO₂NH₂ | 140 - 145 |

| C-Cl | 135 - 140 |

| C-H (Aromatic) | 125 - 130 |

Expected ranges based on general data for substituted benzenes and sulfonamides. nih.govspectrabase.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

For this compound (C₆H₅ClINO₂S), the molecular weight is approximately 349.4 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 349. A key feature would be the isotopic pattern for chlorine; a peak at M+2 with about one-third the intensity of the M⁺ peak is characteristic of a single chlorine atom. miamioh.edu

Common fragmentation pathways for benzenesulfonamides include the loss of the amino group (-NH₂) or the entire sulfonamide moiety (-SO₂NH₂). Cleavage of the carbon-sulfur bond is also common. The presence of both chlorine and iodine would lead to complex fragmentation patterns, including the loss of these halogen atoms. libretexts.orglibretexts.org

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (approx.) | Identity of Fragment |

|---|---|

| 349/351 | [M]⁺, Molecular ion (with Cl isotope pattern) |

| 222/224 | [M - I]⁺, Loss of iodine |

| 175 | [M - I - SO₂]⁺ or [C₆H₄Cl]⁺ from cleavage |

| 111/113 | [C₆H₄Cl]⁺, Chloro-substituted phenyl cation |

These fragments are predicted based on the structure and general fragmentation rules for related compounds. nih.govmiamioh.edu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretching: The sulfonamide N-H bonds typically show two distinct stretching vibrations (symmetric and asymmetric) in the region of 3200-3400 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands, usually found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Aromatic C-H Stretching: These vibrations appear as sharp peaks just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-S, C-Cl, and C-I Stretching: These bonds will have absorptions in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch is typically in the 700-800 cm⁻¹ range, while the C-I stretch is at lower wavenumbers, often below 600 cm⁻¹.

The specific pattern of absorptions in the fingerprint region can also help confirm the substitution pattern on the aromatic ring. nist.gov

Table 6: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3200 - 3400 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1330 - 1370 |

| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1180 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| C-Cl | Stretch | 700 - 800 |

Data based on characteristic frequencies for benzenesulfonamides and halogenated aromatic compounds. nih.govnist.gov

Table 7: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chlorobenzenesulfonamide |

| Acetonitrile |

| Acetic Acid |

| Carbon |

| Chlorine |

| Chlorzoxazone |

| Formic Acid |

| Helium |

| Iodine |

| Methanol |

| Nitrogen |

| Pentafluorobenzyl bromide |

| Trifluoroacetic anhydride |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Halogenated Benzenesulfonamides

While the inhibition of carbonic anhydrases is a well-established activity of benzenesulfonamides, their potential to interact with other biological targets remains an area of active investigation. Research is expanding to determine if these compounds can modulate the activity of other enzyme families or receptor systems.

Key Research Thrusts:

Kinase Inhibition: Many kinase inhibitors feature structures with some resemblance to sulfonamides. Screening halogenated benzenesulfonamides against panels of kinases could reveal novel anti-cancer or anti-inflammatory agents.

Protease Inhibition: The structural features of benzenesulfonamides might allow them to fit into the active sites of certain proteases, offering potential for the development of new antivirals or therapies for other diseases where proteases play a key role.

Ion Channel Modulation: The influence of these compounds on the function of various ion channels is another area ripe for exploration, with potential applications in cardiovascular and neurological disorders.

Antimicrobial Targets: Beyond the classical inhibition of folate biosynthesis, novel sulfonamides are being investigated for their ability to inhibit other essential bacterial enzymes or processes, which could help combat antimicrobial resistance. tandfonline.comnih.gov Some research has identified fatty acid biosynthesis as an appealing target for new antimicrobial agents. nih.gov

The exploration of these novel targets could lead to the repurposing of existing sulfonamide compounds and the rational design of new derivatives with unique therapeutic profiles.

Development of Advanced Synthetic Routes for Complex Benzenesulfonamide (B165840) Derivatives

The synthesis of complex, multi-functionalized benzenesulfonamide derivatives often presents significant challenges. Future research will focus on developing more efficient, versatile, and sustainable synthetic methodologies.

Areas for Methodological Advancement:

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups onto the benzenesulfonamide scaffold in the final steps of a synthesis. This allows for the rapid generation of diverse compound libraries for biological screening.

Catalytic Cross-Coupling Reactions: Expanding the use of modern catalytic methods, such as palladium- or copper-catalyzed cross-coupling reactions, to create more complex C-C and C-N bonds in the synthesis of benzenesulfonamide derivatives.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of benzenesulfonamides can offer improved safety, scalability, and efficiency compared to traditional batch processes.

Biocatalysis: Utilizing enzymes to perform specific chemical transformations on the benzenesulfonamide core can lead to highly selective and environmentally friendly synthetic routes.

These advancements will be crucial for accessing novel chemical space and creating the next generation of benzenesulfonamide-based therapeutic agents.

Integration of Multi-Omics Data in SAR Studies for Comprehensive Biological Insights

Traditional structure-activity relationship (SAR) studies often focus on a single biological endpoint. The integration of multi-omics data (genomics, proteomics, metabolomics) can provide a more holistic understanding of a compound's biological effects.

Synergistic Approaches:

Chemoproteomics: This technique can be used to identify the direct protein targets of a benzenesulfonamide derivative within a complex biological system, potentially revealing novel mechanisms of action or off-target effects.

Transcriptomics (RNA-Seq): By analyzing changes in gene expression following treatment with a compound, researchers can gain insights into the cellular pathways that are modulated.

Metabolomics: Studying the changes in the cellular metabolome can reveal the downstream functional consequences of target engagement by a benzenesulfonamide.

By combining these datasets, researchers can build more comprehensive models of how these compounds work, leading to more informed drug design and a better prediction of their therapeutic and toxicological profiles.

Application of Artificial Intelligence and Machine Learning in Halogenated Benzenesulfonamide Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-test-analyze cycle. youtube.comnih.govtechnative.io These computational tools can be applied to the development of halogenated benzenesulfonamides in several ways.

De Novo Design: Generative AI models can design novel benzenesulfonamide structures with desired properties, such as high potency for a specific target and favorable ADMET characteristics. youtube.com

Predictive Modeling: ML algorithms can be trained on existing datasets to predict the biological activity, selectivity, and pharmacokinetic properties of new benzenesulfonamide designs, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

SAR Analysis: AI can identify complex patterns in structure-activity data that may not be apparent to human researchers, providing new insights for lead optimization.

Polypharmacology Prediction: AI tools can predict the potential for a compound to interact with multiple targets, which can be desirable for treating complex diseases or undesirable due to off-target side effects. nih.gov

The integration of AI and ML into the drug discovery workflow is expected to significantly reduce the time and cost associated with developing new benzenesulfonamide-based therapies. technative.io

Role of 4-Chloro-2-iodobenzenesulfonamide as Synthetic Intermediates in Advanced Chemical Synthesis

Beyond its own potential biological activities, this compound and related compounds are valuable building blocks in organic synthesis. The presence of multiple, differentially reactive sites on the molecule makes it a versatile intermediate for the construction of more complex chemical entities.

Synthetic Utility:

Orthogonal Functionalization: The chloro and iodo substituents can be selectively manipulated using different chemical reactions. For instance, the iodine atom is more reactive in certain cross-coupling reactions (e.g., Suzuki, Sonogashira) than the chlorine atom, allowing for sequential modifications.

Scaffold for Complex Molecules: The sulfonamide group can be further derivatized, and the aromatic ring can undergo additional substitutions, making it a key starting material for the synthesis of complex heterocyclic systems or other biologically active molecules.

Diversity-Oriented Synthesis: This intermediate can be used in diversity-oriented synthesis strategies to rapidly generate libraries of related compounds for high-throughput screening.

The continued availability and use of such well-defined chemical intermediates are essential for the advancement of synthetic chemistry and the discovery of new molecules with important applications in medicine and materials science.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 4-Chloro-2-iodobenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and sulfonylation steps. For example:

- Iodination : Reacting 4-chlorobenzenesulfonamide with iodine monochloride (ICl) in acetic acid at 60–80°C ensures regioselective iodination at the ortho position .

- Sulfonamide Formation : Reaction with chlorosulfonic acid under controlled pH (6–7) and temperature (0–5°C) minimizes side products .

- Solvent Optimization : Dichloromethane (DCM) or dimethylformamide (DMF) improves solubility, while bases like triethylamine (Et3N) enhance reaction efficiency .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H NMR should show a deshielded aromatic proton at δ 8.2–8.5 ppm (ortho to iodine), and <sup>13</sup>C NMR confirms sulfonamide resonance at ~125 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 327.86 (C6H4ClIN1O2S1<sup>+</sup>) .

- X-ray Crystallography : Single-crystal analysis reveals planarity of the benzene ring and bond lengths (C–I: ~2.09 Å; C–S: ~1.76 Å) .

Advanced Questions

Q. How do electronic effects of the chloro and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Analysis : The electron-withdrawing sulfonamide group (-SO2NH2) deactivates the ring, while iodine’s polarizability enhances electrophilic substitution at the para position. B3LYP/6-311+G(d,p) calculations show a Hammett σp value of +0.78 for the sulfonamide group, directing reactivity .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently at the iodine site (Pd(OAc)2, K2CO3, DMF/H2O), with yields >80% when microwave irradiation (100°C, 30 min) is applied .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and solvent controls (DMSO ≤0.1%). Discrepancies in IC50 values (e.g., 5–50 µM) may arise from differential membrane permeability .

- Metabolite Screening : LC-MS/MS identifies hydrolyzed sulfonamide or dehalogenated byproducts that may alter activity .

- Structural Analog Comparison : Test derivatives (e.g., 4-Bromo-2-iodo analogs) to isolate the role of iodine in target binding .

Q. How can density functional theory (DFT) predict the interaction of this compound with biological targets?

- Methodological Answer :

- Binding Site Modeling : Use B3LYP hybrid functionals to calculate electrostatic potential surfaces (EPS), identifying sulfonamide oxygen (-SO2) as a hydrogen-bond acceptor .

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with carbonic anhydrase IX (PDB: 3IAI), showing ΔG values of −9.2 kcal/mol for the sulfonamide group .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for aqueous stabilization of the sulfonamide moiety .

Data Contradiction Analysis

- Example : Conflicting reports on antimicrobial activity (MIC: 8–64 µg/mL) may stem from:

- Purity : HPLC analysis (≥98% purity) is critical; impurities like 4-chlorobenzenesulfonic acid (retention time: 4.2 min) reduce efficacy .

- Strain Variability : Staphylococcus aureus (ATCC 25923) shows higher sensitivity than clinical isolates due to efflux pump expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.